molecular formula C8H10N2O2 B2572442 4-(Hydroxymethyl)benzohydrazide CAS No. 58855-42-8

4-(Hydroxymethyl)benzohydrazide

Cat. No. B2572442
CAS RN: 58855-42-8
M. Wt: 166.18
InChI Key: LVFJZXMIQREUAK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzohydrazide is a compound with the molecular weight of 166.18 . It is also known as 4-(hydroxymethyl)benzohydrazide hydrochloride . It is typically stored at room temperature and is usually in the form of a powder .


Synthesis Analysis

The synthesis of 4-(Hydroxymethyl)benzohydrazide can be achieved by combining suitable aldehydes with hydrazides . In one study, it was synthesized in two steps using methyl salicylate as the starting material. The reaction took place via microwave-aided hydrazinolysis, followed by acylation using 4-fluorobenzoyl chloride at low temperature .


Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)benzohydrazide is represented by the formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2.ClH/c9-10-8(12)7-3-1-6(5-11)2-4-7;/h1-4,11H,5,9H2,(H,10,12);1H .


Chemical Reactions Analysis

4-(Hydroxymethyl)benzohydrazide can undergo electrochemical oxidation. In one study, the electrochemical oxidation of 4-(Hydroxymethyl)benzohydrazide was investigated on gold (Au), nickel (Ni), and platinum (Pt) metal working electrodes in alkaline electrolytes .


Physical And Chemical Properties Analysis

4-(Hydroxymethyl)benzohydrazide has a predicted density of 1.270±0.06 g/cm3 . It is typically in the form of a powder and is stored at room temperature .

Scientific Research Applications

Antibacterial and Antioxidant Activities

4-Hydroxybenzohydrazide derivatives have demonstrated potent antibacterial and antioxidant properties. For instance, a study found that certain compounds synthesized from 4-hydroxybenzohydrazide exhibited high antibacterial activity, with one compound, N'-(3,4,5-trimethoxybenzylidene)-4-hydroxybenzohydrazide, showing the most activity. Additionally, these compounds also displayed significant antioxidant activity, suggesting different mechanisms in various antioxidant determination methods (Chaudhary, Jain, & Manuja, 2019).

Synthesis and Characterization

4-Hydroxybenzohydrazide has been used as a starting material or intermediate in the synthesis of various compounds. For example, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized using microwave-aided hydrazinolysis followed by acylation, indicating a versatile role in chemical synthesis (Santosa et al., 2019).

Catalytic and DNA Binding Activities

New Schiff base ligands synthesized from 4-hydroxybenzohydrazide have been studied for their catalytic, DNA binding, and antibacterial activities. These ligands and their metal complexes were characterized by various techniques, demonstrating their potential in biochemistry and pharmacology (El‐Gammal et al., 2021).

Anticorrosion Properties

4-Hydroxybenzohydrazide derivatives have shown promising results as anticorrosion agents. A study on the anticorrosion behavior of a hydrazide derivative on aluminum-silicon carbide composite in an acid medium provided insights into its potential industrial applications (Shetty et al., 2020).

Safety And Hazards

The safety information for 4-(Hydroxymethyl)benzohydrazide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Future research could focus on further exploring the bioactivity of 4-(Hydroxymethyl)benzohydrazide and its derivatives, as well as developing more efficient synthesis methods . Additionally, the potential applications of this compound in various fields such as medicine and chemistry could be investigated.

properties

IUPAC Name

4-(hydroxymethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(12)7-3-1-6(5-11)2-4-7/h1-4,11H,5,9H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFJZXMIQREUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)benzohydrazide

Synthesis routes and methods I

Procedure details

A solution of methyl 4-(hydroxymethyl)benzoate (6.6 g, 40 mmol) and hydrazine hydrate (6 mL) in ethanol (30 mL) was stirred at reflux for 20 hours. The reaction mixture was concentrated to half volume through atmospheric pressure distillation. The solid was collected by filtration and washed with cold ethanol (2×10 mL). The filtrate was further concentrated and a second crop was similarly obtained and combined. The 4-(hydroxymethyl)benzohydrazide was obtained as a white solid (6.1 g, 93%). 400 MHz 1H NMR (DMSO-d6) δ: 9.68 (s, 1H), 7.75 (dd, J=6.4, 1.6 Hz, 2H), 7.34 (d, J=8.0 Hz, 2H), 5.25 (t, J=6.0 Hz, 1H), 4.50 (d, J=6.0 Hz, 2H), 4.43 (s, 2H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1.66 g (10.0 mmol) of methyl 4-hydroxymethylbenzoate (19) in 20 ml of ethanol was added 3.0 g (60 mmol) of hydrazine hydrate. The mixture was stirred for 2 h, an additional 3.0 g hydrazine hydrate was added and the mixture was allowed to stand overnight. The precipitate was filtered, washed twice with ethanol and dried in vacuo to yield 20 as a white powder. (Literature references for compound: Yaroshenko, V. V.; Grekov, A. P.; Tkach, V. P.; Yakovenko, A. G. Inst. Khim. Vysokomol. Soedin. Sint. Fiz.-Khim. Polim. 1975, 17 97; and Galiano, R.; Joaquin, A.; Soria, A. (Instituto de Investigacion y Desarrollo Quimico Biologico, S. A., Spain). Span. (1993), 24 pp. CODEN: SPXXAD ES 2039161 A1 19930816)
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name

Citations

For This Compound
1
Citations
SM Wang, ZX Zhao, L Zhang, JJ Zhang, H Lu… - New Journal of …, 2023 - pubs.rsc.org
Plant pathogenic fungi present a significant risk to crop productivity. The most cost-effective and efficient approach to mitigating plant diseases caused by these pathogenic fungi is using …
Number of citations: 0 pubs.rsc.org

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